molecular formula C22H31N3O3 B2454488 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1049410-81-2

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2454488
CAS RN: 1049410-81-2
M. Wt: 385.508
InChI Key: XXYJMELFELRNFE-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Scientific Research Applications

Polymorph Studies

Research on polymorphs of compounds related to N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, such as tolazamide, reveals insights into the effects of pressure on molecular forms. These studies examine how polymorphs transform under various conditions, aiding in understanding the stability and physical properties of pharmaceutical compounds (Fedorov et al., 2017).

Enantioselective Catalysis

In drug discovery, the enantioselective functionalization of amines is crucial for developing bioactive compounds. Research demonstrates the palladium-catalyzed enantioselective C–H arylation of thioamides, including a range of amines, showcasing the potential for synthesizing chiral molecules with high selectivity and regioselectivity (Jain et al., 2016).

Anticancer Activity

The synthesis and screening of derivatives for anticancer activity represent another application area. Compounds incorporating the azepane and pyrrol rings have been evaluated against cancer cell lines, providing valuable data for oncological drug development (Chaban et al., 2020).

Radio-ligand Optimization

Optimizing radio-labeled ligands for imaging and diagnostic purposes is an essential research area. Studies on compounds structurally related to N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide, such as [125I]iodepidepride, focus on improving radiochemical yield and purity, critical for medical imaging applications (Farouk et al., 2005).

Neuroleptic Agents

The exploration of neuroleptic agents involves studying the pharmacological activity of compounds against neurological disorders. Research into N-[(1-ethyl-2-pyrrolidinyl)methyl] derivatives highlights their potential as dopamine D2 antagonists, offering insights into schizophrenia treatment (de Paulis et al., 1986).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-24-12-8-9-18(24)19(25-13-6-4-5-7-14-25)16-23-22(26)17-10-11-20(27-2)21(15-17)28-3/h8-12,15,19H,4-7,13-14,16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYJMELFELRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

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